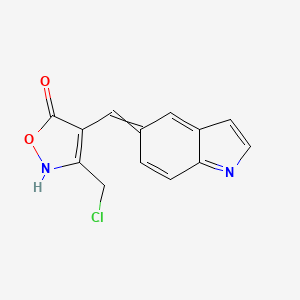
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one
Overview
Description
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one, also known as 4E-CIMI, is a novel isoxazole compound that has been studied for its potential applications in various fields. It is a relatively new compound, having been first synthesized in 2019 by a team of researchers from the University of California, Davis. This compound has been found to possess a number of interesting properties, including being a potent inhibitor of the enzyme acetylcholinesterase (AChE). 4E-CIMI has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine, and has shown promise in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Properties
- A study by Kiyani et al. (2015) described the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, which are structurally similar to the compound of interest, through a three-component reaction. This synthesis method is efficient and produces high yields under mild conditions (Kiyani et al., 2015).
- Another study by Kiyani and Mosallanezhad (2019) focused on a green synthesis method for 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones using salicylic acid as a catalyst. This environmentally friendly approach uses water as the solvent (Kiyani and Mosallanezhad, 2019).
- Kiyani and Mosallanezhad (2018) explored the use of sulfanilic acid for the synthesis of isoxazole-5(4H)-ones. Their study highlights the significance of these compounds in pharmaceuticals and agrochemicals due to their biological properties (Kiyani and Mosallanezhad, 2018).
Applications in Bioactive Molecule Synthesis
- Sampaio et al. (2023) investigated isoxazole-5(4H)-ones in the synthesis of bioactive molecules. They used a photochemical approach for the synthesis and tested the larvicidal activity of the synthesized compounds, demonstrating their potential in agrochemical applications (Sampaio et al., 2023).
- Pourmousavi et al. (2018) conducted a study on 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives, focusing on their synthesis and properties. Their findings provide insights into the structural and electronic properties of these compounds, which can be relevant to the compound (Pourmousavi et al., 2018).
Other Related Studies
- Kiyani and Ghorbani (2015) developed an efficient method for synthesizing 4H-isoxazol-5(4H)-ones in an aqueous medium. This method is notable for its simplicity, high yields, and environmental friendliness (Kiyani and Ghorbani, 2015).
- Macchia et al. (2022) explored conjugate additions to arylideneisoxazol-5-ones, providing valuable insights into the chemical behavior and potential applications of these compounds in organic synthesis (Macchia et al., 2022).
properties
IUPAC Name |
3-(chloromethyl)-4-(indol-5-ylidenemethyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-12-10(13(17)18-16-12)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGKAIUCSJLQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC2=CC1=CC3=C(NOC3=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-(1H-indol-5-ylmethylene)-isoxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)
![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)
![{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)
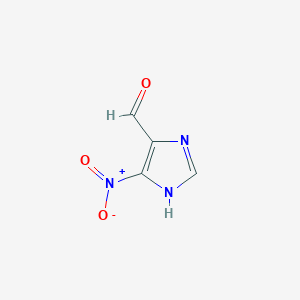
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)
![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)
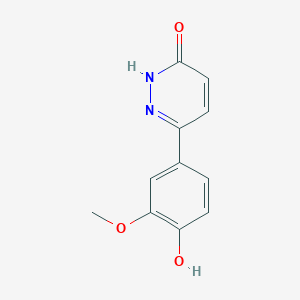
![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)

![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)
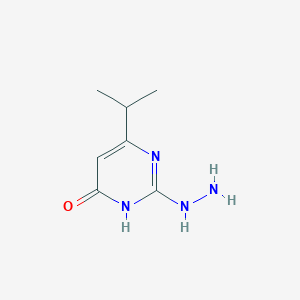
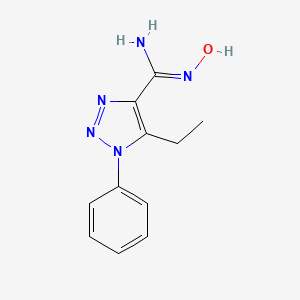
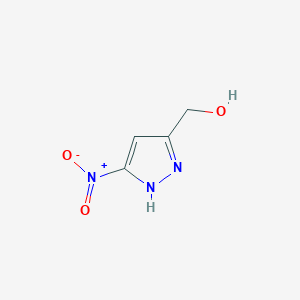
![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)